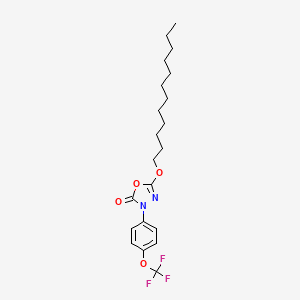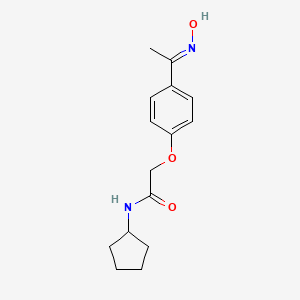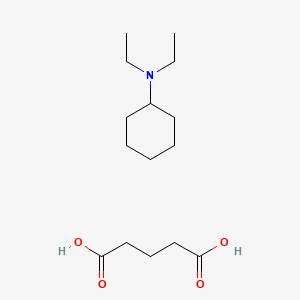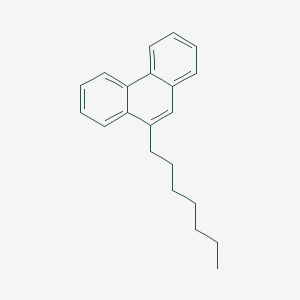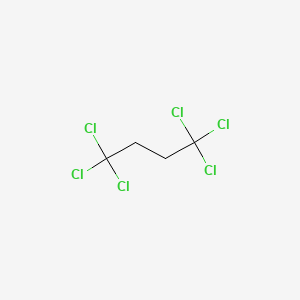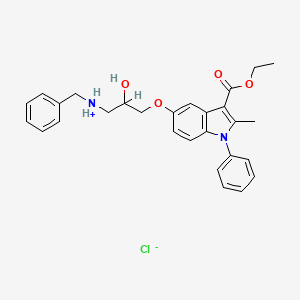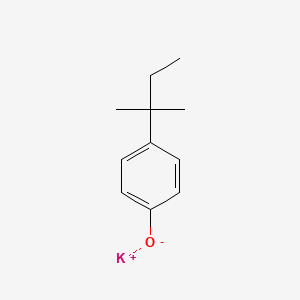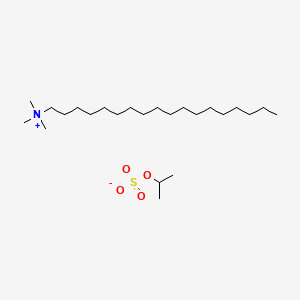
Trimethyl(octadecyl)ammonium isopropyl sulphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethyl(octadecyl)ammonium isopropyl sulphate is a quaternary ammonium compound with the molecular formula C24H53NO4S. It is known for its surfactant properties, making it useful in various industrial and scientific applications. This compound is characterized by its long hydrophobic octadecyl chain and a hydrophilic trimethylammonium head, which allows it to interact with both hydrophobic and hydrophilic substances.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of trimethyl(octadecyl)ammonium isopropyl sulphate typically involves the quaternization of octadecylamine with trimethylamine, followed by the reaction with isopropyl sulphate. The reaction conditions often include:
Temperature: Moderate temperatures around 50-70°C.
Solvent: Common solvents include ethanol or methanol.
Catalyst: Sometimes, a catalyst like sodium hydroxide is used to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The process involves:
Raw Materials: Octadecylamine, trimethylamine, and isopropyl sulphate.
Reaction Conditions: Controlled temperature and pressure to optimize the reaction rate and yield.
Purification: The product is purified using techniques like crystallization or distillation to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Trimethyl(octadecyl)ammonium isopropyl sulphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the quaternary ammonium group, although these are less common.
Substitution: The compound can participate in substitution reactions, where the isopropyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate.
Reducing Agents: Sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Alkyl halides or other alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Oxidized quaternary ammonium compounds.
Reduction: Reduced amine derivatives.
Substitution: New quaternary ammonium compounds with different alkyl groups.
Applications De Recherche Scientifique
Trimethyl(octadecyl)ammonium isopropyl sulphate has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture and molecular biology for its ability to disrupt cell membranes and facilitate the extraction of cellular components.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Utilized in the formulation of detergents, emulsifiers, and antistatic agents.
Mécanisme D'action
The mechanism of action of trimethyl(octadecyl)ammonium isopropyl sulphate involves its interaction with lipid membranes and proteins. The compound’s hydrophobic tail inserts into lipid bilayers, disrupting membrane integrity and increasing permeability. This property is particularly useful in applications like cell lysis and drug delivery.
Molecular Targets and Pathways
Lipid Membranes: The primary target of this compound is the lipid bilayer of cell membranes.
Proteins: It can also interact with membrane proteins, altering their function and activity.
Comparaison Avec Des Composés Similaires
Trimethyl(octadecyl)ammonium isopropyl sulphate can be compared with other quaternary ammonium compounds, such as:
Hexadecyltrimethylammonium isopropyl sulphate: Similar structure but with a shorter hydrophobic chain.
Trimethyltetradecylammonium isopropyl sulphate: Another similar compound with an even shorter hydrophobic chain.
Uniqueness
The uniqueness of this compound lies in its long hydrophobic chain, which provides superior surfactant properties compared to its shorter-chain counterparts. This makes it particularly effective in applications requiring strong interaction with hydrophobic substances.
List of Similar Compounds
- Hexadecyltrimethylammonium isopropyl sulphate
- Trimethyltetradecylammonium isopropyl sulphate
- Trimethyloctylammonium isopropyl sulphate
Propriétés
Numéro CAS |
78480-18-9 |
|---|---|
Formule moléculaire |
C24H53NO4S |
Poids moléculaire |
451.7 g/mol |
Nom IUPAC |
propan-2-yl sulfate;trimethyl(octadecyl)azanium |
InChI |
InChI=1S/C21H46N.C3H8O4S/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(2,3)4;1-3(2)7-8(4,5)6/h5-21H2,1-4H3;3H,1-2H3,(H,4,5,6)/q+1;/p-1 |
Clé InChI |
XOBCXKVCJVXZGZ-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCCCCCCCC[N+](C)(C)C.CC(C)OS(=O)(=O)[O-] |
Numéros CAS associés |
15461-40-2 (Parent) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


